Icmt-IN-44

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

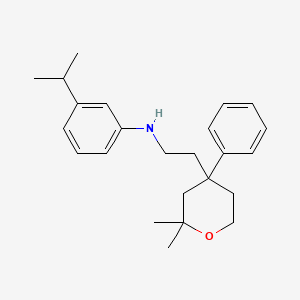

C24H33NO |

|---|---|

Molekulargewicht |

351.5 g/mol |

IUPAC-Name |

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-propan-2-ylaniline |

InChI |

InChI=1S/C24H33NO/c1-19(2)20-9-8-12-22(17-20)25-15-13-24(21-10-6-5-7-11-21)14-16-26-23(3,4)18-24/h5-12,17,19,25H,13-16,18H2,1-4H3 |

InChI-Schlüssel |

IPYFQOFBEXGHTQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC(=CC=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Impact of Icmt-IN-44 on the MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of RAS proteins, which are key upstream regulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Dysregulation of the RAS-MAPK cascade is a hallmark of many human cancers, making ICMT a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of Icmt-IN-44, a potent ICMT inhibitor, and its effects on the MAPK signaling pathway. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated cellular signaling and workflows.

Introduction: The Role of ICMT in RAS Processing and MAPK Activation

The MAPK signaling pathway, also known as the Ras-Raf-MEK-ERK pathway, is a crucial intracellular signaling cascade that transduces signals from extracellular stimuli to regulate a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3] The small GTPase RAS acts as a molecular switch in this pathway. For RAS proteins to be functional, they must undergo a series of post-translational modifications that facilitate their localization to the plasma membrane.

This process, known as prenylation, involves three key enzymatic steps:

-

Farnesylation or Geranylgeranylation: The addition of a farnesyl or geranylgeranyl lipid group to a cysteine residue in the C-terminal CAAX motif of RAS by farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase).

-

Proteolysis: The cleavage of the terminal three amino acids (-AAX) by RAS-converting enzyme 1 (RCE1).

-

Carboxyl Methylation: The methylation of the now-exposed farnesylated or geranylgeranylated cysteine residue by Isoprenylcysteine carboxyl methyltransferase (ICMT).[1][4]

This final methylation step, catalyzed by ICMT, is essential for the proper membrane association and subsequent activation of RAS.[5] By inhibiting ICMT, compounds like this compound can disrupt this process, leading to the mislocalization of RAS and the attenuation of downstream signaling through the MAPK pathway.[4][5]

This compound: A Potent Inhibitor of ICMT

This compound is a small molecule inhibitor of ICMT. Its primary mechanism of action is the direct inhibition of the enzymatic activity of ICMT, thereby preventing the carboxyl methylation of isoprenylated proteins like RAS.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 (ICMT) | 0.167 µM | [6] |

Effect of ICMT Inhibition on the MAPK Signaling Pathway

Inhibition of ICMT by compounds such as this compound has been shown to have a direct impact on the MAPK signaling cascade. By preventing the final step in RAS maturation, these inhibitors lead to a reduction in the active, membrane-bound form of RAS. This, in turn, suppresses the downstream phosphorylation and activation of key components of the MAPK pathway.[7][8]

Studies with various ICMT inhibitors have consistently demonstrated a decrease in the phosphorylation levels of:

This inhibition of the MAPK pathway ultimately leads to reduced cell proliferation and can induce apoptosis in cancer cells that are dependent on RAS-driven signaling.[1]

Signaling Pathway Diagram

Caption: Inhibition of ICMT by this compound blocks RAS activation and downstream MAPK signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of this compound on the MAPK signaling pathway.

Western Blotting for Phosphorylated MAPK Components

This protocol is designed to detect the phosphorylation status of key proteins in the MAPK pathway (e.g., p-Raf, p-MEK, p-ERK) in response to treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-MEK, anti-total-MEK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of MAPK pathway proteins.

In Vitro ICMT Enzyme Assay

This assay is used to determine the direct inhibitory effect of this compound on ICMT enzyme activity.

Materials:

-

Recombinant human ICMT enzyme

-

Biotinylated farnesylated peptide substrate (e.g., biotin-S-farnesyl-L-cysteine)

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]SAM)

-

This compound

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the ICMT enzyme, biotinylated substrate, and varying concentrations of this compound in a suitable buffer.

-

Initiate Reaction: Start the reaction by adding [3H]SAM.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Stop Reaction: Terminate the reaction.

-

Capture and Wash: Capture the biotinylated peptide on a streptavidin-coated plate and wash to remove unincorporated [3H]SAM.

-

Scintillation Counting: Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of ICMT inhibition at each concentration of this compound and determine the IC50 value.

Conclusion and Future Directions

This compound is a potent inhibitor of ICMT that effectively disrupts the essential carboxyl methylation step in RAS post-translational modification. This leads to the suppression of the MAPK signaling pathway, a key driver of cell proliferation and survival in many cancers. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other ICMT inhibitors. Future studies should focus on the in vivo efficacy of this compound in various cancer models, its pharmacokinetic and pharmacodynamic properties, and its potential for combination therapies with other anti-cancer agents. The continued exploration of ICMT inhibition represents a promising strategy for the development of novel therapeutics targeting RAS-driven malignancies.

References

- 1. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccrod.cancer.gov [ccrod.cancer.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Isoprenylcysteine carboxyl methyltransferase inhibitors exerts anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

The Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Post-Translational Modification: A Technical Guide for Researchers

Executive Summary: Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral endoplasmic reticulum membrane protein that catalyzes the final enzymatic step in the post-translational modification of proteins containing a C-terminal CaaX motif. This modification, involving the S-adenosyl-L-methionine (SAM)-dependent methylation of a prenylated cysteine, is critical for the proper subcellular localization and function of numerous key signaling proteins. Prominent substrates include members of the Ras and Rho superfamilies of small GTPases, which are central regulators of cellular proliferation, differentiation, survival, and migration. Dysregulation of ICMT activity and the subsequent aberrant functioning of its substrates are implicated in numerous pathologies, most notably cancer. Consequently, ICMT has emerged as a compelling therapeutic target for the development of novel anti-cancer agents. This guide provides an in-depth overview of ICMT's biochemical function, its role in critical signaling pathways, quantitative data on its kinetics and inhibition, and detailed experimental protocols for its study.

Introduction: The CaaX Post-Translational Modification Pathway

Many essential signaling proteins, including Ras, Rho, and G protein γ subunits, require a series of post-translational modifications to anchor them to cellular membranes, a prerequisite for their biological activity.[1] This processing pathway targets proteins synthesized with a C-terminal "CaaX" motif, where 'C' is a cysteine, 'a' is typically an aliphatic amino acid, and 'X' can be one of several amino acids.[2] The modification occurs in three sequential enzymatic steps localized to the endoplasmic reticulum.[3][4]

-

Prenylation: A 15-carbon farnesyl or 20-carbon geranylgeranyl isoprenoid lipid is attached to the cysteine residue's sulfur atom. This reaction is catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I).[4]

-

Proteolysis: The three terminal amino acids (-aaX) are cleaved from the protein by a CaaX prenyl protease, such as Ras-converting enzyme 1 (RCE1).[5][6]

-

Carboxyl Methylation: The newly exposed and prenylated C-terminal cysteine has its α-carboxyl group methylated by ICMT, using S-adenosyl-L-methionine (AdoMet) as the methyl donor.[5][7] This final step neutralizes the negative charge of the carboxylate, increasing the hydrophobicity of the C-terminus and enhancing the protein's affinity for the cell membrane.[7][8]

Key ICMT Substrates and Biological Functions

ICMT modifies a wide range of CaaX proteins, thereby regulating their function. The most extensively studied substrates are small GTPases.

-

Ras Superfamily (e.g., K-Ras, N-Ras, H-Ras): These proteins are master regulators of cell growth, proliferation, and survival. Proper membrane localization, facilitated by ICMT-mediated methylation, is essential for Ras to engage downstream effectors like Raf and PI3K.[5][7] Inhibition of ICMT leads to Ras mislocalization from the plasma membrane, impairing its signaling capacity and reducing tumorigenesis.[2][9] Interestingly, NRAS is unique among RAS proteins in its stringent requirement for ICMT for trafficking to the plasma membrane.[10]

-

Rho Superfamily (e.g., Rac1, RhoA): These GTPases are critical for regulating the actin cytoskeleton, cell migration, and invasion.[11] ICMT-dependent methylation of Rac1 is involved in VCAM-1-selective inflammatory signaling in endothelial cells.[12] Furthermore, ICMT promotes the formation of invadopodia, which are actin-rich structures associated with cancer cell invasion and metastasis.[11]

-

Other Substrates: The γ-subunits of heterotrimeric G-proteins and the nuclear lamins (e.g., prelamin A) are also subject to ICMT-mediated methylation, highlighting the broad impact of this enzyme on cellular architecture and signaling.[1][9]

ICMT in Core Signaling Pathways

By modulating the function of its substrates, ICMT plays a pivotal role in several critical signaling cascades.

Ras/MAPK and PI3K/Akt Pathways

As the final enzyme in Ras maturation, ICMT is a key upstream regulator of Ras-mediated signaling. Loss of ICMT function or its inhibition disrupts the localization of Ras, leading to attenuated activation of both the Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways.[13][14] This results in decreased cell proliferation, cell cycle arrest, and the induction of apoptosis.[6][9][14] The MAPK signaling cascade is particularly important for transducing extracellular signals into cellular responses and is crucial for DNA damage repair; ICMT inhibition compromises this repair mechanism.[6][15]

Toll-Like Receptor (TLR) Inflammatory Pathway

ICMT and its substrate Ras are critical players in regulating inflammatory responses mediated by Toll-like receptors (TLRs).[5][16] Upon activation by ligands like LPS, TLRs trigger intracellular signaling cascades dependent on adaptor proteins MyD88 and TRIF.[17] Expression of both ICMT and Ras is strongly increased in macrophages following TLR activation.[5] Inhibition of ICMT significantly affects the downstream activation of kinases like IRAK, TRAF6, and TAK1, ultimately suppressing the MAPK-AP-1 signaling axis and the expression of inflammatory genes.[5][17]

Mitochondrial Respiration and Metabolism

Recent studies have uncovered a previously unappreciated role for ICMT in regulating cellular metabolism. Inhibition of ICMT reduces the function of mitochondrial oxidative phosphorylation, specifically impacting complexes I, II, and III.[18] This leads to decreased cellular ATP levels, depletion of key tricarboxylic acid (TCA) cycle metabolites, and the induction of autophagy, a cellular recycling process.[18] This metabolic reprogramming contributes significantly to the anti-proliferative effects of ICMT inhibition in cancer cells.[18]

ICMT as a Therapeutic Target

The central role of ICMT in processing oncogenic proteins, particularly Ras, makes it an attractive target for anti-cancer drug development.[13] Unlike farnesyltransferase inhibitors (FTIs), which can be circumvented by alternative prenylation, ICMT processes both farnesylated and geranylgeranylated proteins, offering a more comprehensive blockade of CaaX protein maturation.[9]

Numerous small-molecule inhibitors of ICMT have been developed. Cysmethynil was identified as a prototypical indole-based inhibitor that effectively blocks cancer cell growth and induces Ras mislocalization.[2][13] More recent derivatives, such as compound 8.12, have shown improved pharmacological properties and greater in vivo potency.[9]

Quantitative Data Summary

Quantitative analysis of enzyme kinetics and inhibitor potency is crucial for drug development and biochemical studies.

Table 1: Kinetic Parameters of Human ICMT

Data obtained from studies using Biotin-S-farnesyl-L-cysteine (BFC) and S-Adenosyl-L-methionine (AdoMet) as substrates.

| Substrate | Km (μM) |

| AdoMet | 8.4 ± 0.7 |

| BFC | K_half_ = 3.6 ± 0.3 |

| [7] |

Table 2: Potency of Selected ICMT Inhibitors

| Inhibitor | IC50 | Cell Lines/Assay Conditions |

| Cysmethynil | ~2.4 μM (pre-mixed) | In vitro assay with BFC substrate |

| Cysmethynil | <200 nM (pre-incubated) | In vitro assay, time-dependent inhibition |

| ICMT-IN-1 (compound 75) | 1.3 nM (0.0013 µM) | In vitro ICMT inhibition assay |

| ICMT-IN-7 (compound 74) | 15 nM (0.015 µM) | In vitro ICMT inhibition assay |

| ICMT-IN-30 (compound 67) | 270 nM (0.27 µM) | In vitro ICMT inhibition assay |

| [2][19][20][21] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate ICMT function.

In Vitro ICMT Activity Assay (Radioactive)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine to a prenylated substrate.[7]

-

Enzyme Source: Prepare cell lysate from HEK293 cells transiently transfected with a plasmid encoding tagged ICMT (e.g., GFP-ICMT). Quantify ICMT concentration based on tag fluorescence against a purified standard.[7]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).[7]

-

Assay Protocol:

-

Dilute the ICMT-containing cell lysate into the reaction buffer to a final concentration of ~10 nM.

-

Add [³H]S-adenosyl-L-methionine (methyl donor) and the inhibitor being tested (if applicable).

-

Initiate the reaction by adding the methyl acceptor substrate, such as Biotin-S-farnesyl-L-cysteine (BFC).[7]

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 8 M guanidine HCl, 5% formic acid).

-

-

Detection:

-

Add streptavidin-coated scintillation proximity assay (SPA) beads. The biotin tag on the BFC substrate will bind the beads.

-

If the [³H]methyl group has been transferred to BFC, the radioactivity will be brought into close proximity to the scintillant in the beads, generating a light signal.

-

Quantify the signal using a scintillation counter. The signal intensity is proportional to ICMT activity.

-

Cell Proliferation (MTT) Assay

This colorimetric assay assesses cell viability and proliferation by measuring the metabolic activity of cells.[22][23]

-

Cell Plating: Seed cancer cells (e.g., PC3, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.[9]

-

Treatment: Treat the cells with various concentrations of the ICMT inhibitor (e.g., compound 8.12) or a vehicle control (e.g., DMSO).[9]

-

Incubation: Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 12 mM MTT stock solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[22]

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22][23]

-

Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[22]

-

Measurement: Gently mix and incubate for another 4 hours at 37°C.[22] Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis of Signaling Pathway Modulation

This technique is used to detect changes in the levels and activation (phosphorylation) state of proteins in ICMT-regulated pathways.

-

Cell Treatment and Lysis: Treat cells (e.g., T98G glioblastoma cells) with an ICMT inhibitor or use cells with ICMT knockdown.[14] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with primary antibodies specific for proteins of interest (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, Ras).[14]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Compare the band intensities to determine the effect of ICMT inhibition on protein expression and phosphorylation.

Ras Localization by Immunofluorescence

This microscopy-based method visualizes the subcellular localization of Ras to determine if ICMT inhibition causes its mislocalization from the plasma membrane.[9]

-

Cell Culture and Transfection: Culture cells (e.g., PC3) on glass coverslips. If necessary, transfect them with a plasmid encoding a fluorescently tagged Ras protein (e.g., CFP-Hras).[9]

-

Treatment: Treat the cells with an ICMT inhibitor (e.g., compound 8.12) or a vehicle control for 24-48 hours.[9]

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if using an antibody against an internal epitope).

-

-

Staining:

-

If not using a fluorescently tagged protein, incubate with a primary antibody against Ras.

-

Follow with an Alexa Fluor-conjugated secondary antibody.

-

(Optional) Counterstain nuclei with DAPI.

-

-

Imaging: Mount the coverslips onto microscope slides. Acquire images using a confocal or fluorescence microscope. Assess the distribution of the Ras signal, looking for a shift from the plasma membrane to internal compartments (e.g., cytoplasm, Golgi) in inhibitor-treated cells.

Conclusion and Future Directions

ICMT is a critical enzyme in the post-translational modification of a host of proteins vital for cellular signaling. Its role as the final gatekeeper for the maturation of oncogenic proteins like Ras has firmly established it as a high-value target in oncology. The development of potent and specific ICMT inhibitors continues to be a promising avenue for cancer therapy. Future research will likely focus on further elucidating the full spectrum of ICMT substrates, understanding its role in other diseases like chronic inflammation, and advancing the clinical development of next-generation ICMT inhibitors, potentially in combination with other targeted therapies.

References

- 1. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ICMT - Wikipedia [en.wikipedia.org]

- 4. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 7. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane | Life Science Alliance [life-science-alliance.org]

- 11. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 16. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isoprenylcysteine carboxylmethyltransferase regulates mitochondrial respiration and cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 23. himedialabs.com [himedialabs.com]

The Therapeutic Potential of ICMT Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors, offering a comprehensive overview of their mechanism of action, therapeutic potential, and the experimental methodologies crucial for their evaluation. As a key enzyme in the post-translational modification of numerous signaling proteins, ICMT has emerged as a promising target for therapeutic intervention in a range of diseases, most notably cancer and progeria.

Introduction: The Critical Role of ICMT in Cellular Signaling

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum.[1] It catalyzes the final step in the post-translational modification of proteins that contain a C-terminal "CaaX" motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' can be one of several amino acids.[1][2] This three-step process involves:

-

Prenylation: The attachment of a farnesyl or geranylgeranyl isoprenoid lipid to the cysteine residue by farnesyltransferase (FTase) or geranylgeranyltransferase I (GGTase I), respectively.[2][3]

-

Proteolysis: The removal of the "-aaX" residues by a prenyl-protein specific protease, Ras converting enzyme 1 (Rce1).[2][4]

-

Methylation: The carboxyl methylation of the now-exposed prenylated cysteine by ICMT, using S-adenosyl-l-methionine (SAM) as a methyl donor.[1][2]

This series of modifications increases the hydrophobicity of the target protein, facilitating its anchoring to cellular membranes, a critical step for its proper localization and function.[2] A wide array of proteins undergo this processing, including the Ras superfamily of small GTPases (e.g., H-Ras, K-Ras, N-Ras), Rho family GTPases (e.g., RhoA, Rac1), and nuclear lamins.[5][6][]

Given that many of these ICMT substrates are pivotal regulators of cell growth, proliferation, differentiation, and survival, aberrant signaling due to their dysfunction is a hallmark of numerous diseases.[1][6] Notably, activating mutations in Ras are found in a significant percentage of human cancers, including up to 90% of pancreatic cancers and 50% of colon cancers.[2] This makes ICMT a highly attractive therapeutic target. Unlike farnesyltransferase inhibitors (FTIs), which showed limited clinical efficacy due to alternative prenylation by GGTase, ICMT inhibition affects both farnesylated and geranylgeranylated proteins, offering a more comprehensive blockade of downstream signaling.[5]

Therapeutic Potential in Oncology

The primary therapeutic rationale for targeting ICMT lies in its potential to disrupt the function of oncogenic proteins, particularly Ras. Inhibition of ICMT leads to the mislocalization of Ras from the plasma membrane to the cytoplasm, thereby impairing its downstream signaling through pathways like the MAPK (Ras-Raf-MEK-ERK) and PI3K-Akt cascades.[8][9] This disruption can induce a variety of anti-cancer effects:

-

Inhibition of Cell Growth and Proliferation: ICMT inhibitors have been shown to inhibit the growth of various cancer cell lines and induce cell cycle arrest, often at the G1 phase.[8]

-

Induction of Apoptosis and Autophagy: By disrupting pro-survival signaling, ICMT inhibition can lead to programmed cell death (apoptosis) and autophagy-induced cell death.[3][8]

-

Suppression of Metastasis: ICMT has been implicated in promoting cancer cell migration, invasion, and the formation of invadopodia, suggesting that its inhibition could limit metastatic spread.[6][10]

-

Compromised DNA Damage Repair: Recent studies have revealed that ICMT suppression can impair DNA damage repair mechanisms, making cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.[3][11]

Signaling Pathway of ICMT and its Inhibition

The following diagram illustrates the central role of ICMT in the post-translational modification of Ras and the downstream signaling pathways affected by its inhibition.

Caption: ICMT-mediated methylation is crucial for Ras activation and downstream signaling.

Therapeutic Potential in Progeria

Hutchinson-Gilford progeria syndrome (HGPS) is a rare, fatal genetic disorder characterized by accelerated aging. It is caused by a mutation in the LMNA gene, leading to the production of a toxic, permanently farnesylated protein called progerin.[12][13] Progerin accumulates at the nuclear membrane, causing nuclear abnormalities, DNA damage, and premature cellular senescence.[12]

ICMT is a key enzyme in the post-translational processing of progerin.[12] Inhibition of ICMT has emerged as a promising therapeutic strategy for HGPS. By blocking the final methylation step, ICMT inhibitors can prevent the proper localization of progerin to the nuclear rim, leading to its mislocalization and potentially reducing its toxicity.[13][14] Preclinical studies using both genetic knockout of ICMT and small molecule inhibitors have demonstrated significant therapeutic benefits in HGPS models, including:

-

Increased cellular viability and delayed senescence of HGPS fibroblasts.[14][15]

-

Improved body weight and increased survival in mouse models of progeria.[13][14]

-

Amelioration of disease-related phenotypes, such as cardiovascular abnormalities.[13]

Classes of ICMT Inhibitors and Quantitative Data

Several classes of ICMT inhibitors have been developed and characterized. The following tables summarize the quantitative data for some of the key compounds, highlighting their enzymatic inhibitory activity (IC50) and their effects on cancer cell viability.

Table 1: Indole-Based ICMT Inhibitors

| Compound | ICMT Inhibition IC50 (µM) | Cell Viability IC50 (µM) | Cell Line | Reference |

| Cysmethynil | ~1.0 - 2.0 | 10.6 - >25 | Various | [5] |

| J1-1 | 1.0 | >25 | MDA-MB-231 | [5] |

| J2-4 | 1.1 | 10.6 | MDA-MB-231 | [5] |

| Compound 8.12 | Not explicitly stated, but more potent than cysmethynil | ~1.6 (effective concentration) | PC3, HepG2 | [8] |

| C75 | 0.5 | Not directly applicable (used to delay senescence) | HGPS Fibroblasts | [15] |

Table 2: Tetrahydrocarboline-Based ICMT Inhibitors

| Compound Series | ICMT Inhibition IC50 (µM) | Cell Viability IC50 (µM) | Cell Lines | Reference |

| R2-1–11 | 0.8 - 10.3 | 2.1 - 14.7 | MDA-MB-231 | [5] |

| 2.01 - 17.4 | PC3 | [5] |

Table 3: Other Classes of ICMT Inhibitors

| Compound Series/Name | ICMT Inhibition | Cell Viability IC50 (µM) | Cell Lines | Reference |

| JAN | 71% inhibition | 9.7 ± 0.1 | MCF-7 | [5] |

| 8.8 ± 0.3 | MDA-MB-231 | [5] | ||

| UCM-13207 (Compound 21) | 1.4 µM (IC50) | Not directly applicable (used to enhance viability of progeroid cells) | HGPS and LmnaG609G/G609G fibroblasts | [13][14] |

Experimental Protocols

The evaluation of ICMT inhibitors involves a series of in vitro and in vivo assays to determine their potency, specificity, and therapeutic efficacy.

ICMT Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the methyltransferase activity of ICMT.

Principle: The assay quantifies the production of S-adenosyl-L-homocysteine (SAH), a by-product of the methylation reaction, or measures the transfer of a radiolabeled methyl group from SAM to a prenylated substrate.[2] A common method involves using biotin-S-farnesyl-l-cysteine as a substrate.[5]

General Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing purified ICMT enzyme, the substrate (e.g., biotin-S-farnesyl-l-cysteine), and S-adenosyl-L-methionine (SAM).

-

Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixture. A control with no inhibitor is included.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time to allow the enzymatic reaction to proceed.

-

Detection:

-

Luminescent-Based (e.g., Methyltransferase-Glo™): Stop the reaction and add reagents that convert the generated SAH to ATP, which is then detected via a luciferase-luciferin reaction, producing a luminescent signal. The signal is inversely proportional to ICMT activity.[2]

-

Radiometric Assay: Use [3H]-SAM and a farnesylcysteine analog substrate. After the reaction, the methylated product is extracted and quantified by scintillation counting.

-

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based Assays

These assays assess the effects of ICMT inhibitors on cellular processes in relevant cell lines.

a) Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®):

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the ICMT inhibitor for 48-72 hours.

-

Quantification: Add MTT reagent or CellTiter-Glo® reagent to the wells. The absorbance or luminescence, which correlates with the number of viable cells, is measured using a plate reader.

-

Analysis: Determine the IC50 value for cell viability.[5]

b) Anchorage-Independent Growth Assay (Soft Agar Assay):

-

Preparation: Prepare a base layer of agar in 6-well plates.

-

Cell Suspension: Suspend cancer cells in a top layer of low-melting-point agar containing the ICMT inhibitor at various concentrations.

-

Incubation: Incubate the plates for 2-3 weeks to allow for colony formation.

-

Staining and Counting: Stain the colonies with a viability dye (e.g., crystal violet or MTS) and count the number and size of the colonies.[9][11]

c) Ras Localization Assay:

-

Transfection: Transfect cells with a fluorescently tagged Ras construct (e.g., GFP-Ras or CFP-Hras).[8]

-

Treatment: Treat the transfected cells with the ICMT inhibitor.

-

Imaging: Visualize the localization of the fluorescently tagged Ras using fluorescence microscopy. In untreated cells, Ras should be localized to the plasma membrane. In treated cells, a shift to cytoplasmic localization is expected.

-

Quantification: Quantify the ratio of plasma membrane to cytoplasmic fluorescence.[8]

d) Western Blot Analysis:

-

Cell Lysis: Treat cells with the ICMT inhibitor, then lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., phosphorylated ERK, phosphorylated Akt, Cyclin D1, p21) to assess the impact on signaling pathways and cell cycle markers.[8]

Experimental Workflow for Evaluating ICMT Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of a novel ICMT inhibitor.

References

- 1. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 2. Treatment of Cancers by Inhibition of Isoprenylcysteine Carboxyl Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 4. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 5. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]

Cellular Targets of Icmt-IN-44 Downstream of Ras: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling hubs that, when mutated, are implicated in a significant percentage of human cancers. The proper localization and function of Ras proteins are dependent on a series of post-translational modifications, with the final step being the carboxyl methylation of a C-terminal cysteine residue. This crucial step is catalyzed by the enzyme Isoprenylcysteine carboxyl methyltransferase (ICMT). Inhibition of ICMT presents a compelling therapeutic strategy to functionally antagonize oncogenic Ras signaling. Icmt-IN-44 is a potent and specific inhibitor of ICMT, and understanding its downstream cellular targets is paramount for its development as a therapeutic agent. This technical guide provides an in-depth overview of the cellular targets of ICMT inhibition downstream of Ras, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of ICMT, preventing the transfer of a methyl group from S-adenosyl methionine (SAM) to the carboxyl group of the C-terminal farnesylated or geranylgeranylated cysteine of Ras proteins. This lack of methylation disrupts the proper electrostatic interactions required for the stable association of Ras with the plasma membrane. Consequently, Ras proteins are mislocalized to endomembranes, such as the endoplasmic reticulum and Golgi apparatus, leading to the attenuation of their downstream signaling cascades.

Quantitative Data on Cellular Targets

The following tables summarize the quantitative effects of ICMT inhibition on key downstream cellular targets. The data is compiled from studies utilizing ICMT inhibitors or genetic inactivation of ICMT, which serves as a proxy for the effects of this compound.

Table 1: Effect of ICMT Inhibition on Ras Downstream Effector Phosphorylation

| Target Protein | Phosphorylation Site | Cell Line | Method | Change upon ICMT Inhibition | Reference |

| ERK1/2 (p44/42 MAPK) | Thr202/Tyr204 | K-Ras transformed fibroblasts | Western Blot | No significant change in growth factor-stimulated phosphorylation | [1] |

| Akt | Ser473 | K-Ras transformed fibroblasts | Western Blot | No significant change in growth factor-stimulated phosphorylation | [1] |

Table 2: Effect of ICMT Inhibition on Ras-Related GTPase Protein Levels

| Target Protein | Cell Line | Method | Change upon ICMT Inhibition | Reference |

| RhoA | K-Ras transformed fibroblasts | Western Blot | Significantly reduced steady-state levels | [1] |

Table 3: IC50 Values of ICMT Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| UCM-1336 | Variety of Ras-mutated cell lines | Leukemia | 2 | [2] |

Signaling Pathways and Experimental Workflows

Ras Signaling Pathway and the Impact of this compound

The following diagram illustrates the canonical Ras signaling pathway and the point of intervention for this compound.

Caption: Ras signaling pathway and this compound inhibition.

Experimental Workflow: Quantitative Proteomics of this compound Treated Cells

This diagram outlines a typical workflow for identifying and quantifying downstream cellular targets of this compound using mass spectrometry-based proteomics.

Caption: Quantitative proteomics workflow for target identification.

Experimental Protocols

Western Blotting for Phosphorylated and Total ERK and AKT

This protocol is adapted for the analysis of key proteins in the Ras signaling pathway following treatment with this compound.

a. Cell Culture and Treatment:

-

Seed KRAS mutant cancer cells (e.g., MIA PaCa-2, HCT116) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).

b. Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

d. SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-Akt (Ser473), and total Akt (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

For loading control, probe the membrane with an antibody against GAPDH or β-actin.

Immunoprecipitation-Mass Spectrometry (IP-MS) for Ras Interactome Analysis

This protocol provides a framework for identifying proteins that interact with Ras, which may be altered upon treatment with this compound.

a. Cell Culture and Lysis:

-

Grow KRAS mutant cells in 15 cm dishes to 80-90% confluency.

-

Treat with this compound or vehicle control as described above.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease and phosphatase inhibitors).

b. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-Ras antibody (or control IgG) overnight at 4°C with gentle rotation.

-

Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads three to five times with lysis buffer.

c. On-Bead Digestion:

-

Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Digest the proteins with trypsin overnight at 37°C.

d. Mass Spectrometry and Data Analysis:

-

Collect the supernatant containing the digested peptides.

-

Analyze the peptides by LC-MS/MS.

-

Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

-

Compare the protein abundances between the this compound-treated and control samples to identify changes in the Ras interactome.

Cell Viability Assay

This protocol can be used to assess the effect of this compound on the viability of KRAS mutant cancer cells.

a. Cell Seeding:

-

Seed KRAS mutant cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight.

b. Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control.

c. Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

d. Viability Measurement (using MTT assay as an example):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

e. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Conclusion

This compound represents a promising therapeutic agent for the treatment of Ras-driven cancers. By inhibiting the final and critical step of Ras post-translational modification, this compound leads to the mislocalization of Ras and the attenuation of its downstream signaling. This technical guide provides a comprehensive overview of the known and expected cellular targets of this compound, along with detailed protocols for their investigation. Further quantitative proteomics and phosphoproteomics studies specifically utilizing this compound will be invaluable in fully elucidating its mechanism of action and identifying novel biomarkers of response.

References

The Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Hutchinson-Gilford Progeria Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare, fatal genetic disorder characterized by accelerated aging. The disease is caused by a point mutation in the LMNA gene, leading to the production of a toxic, permanently farnesylated and carboxyl-methylated protein called progerin. Isoprenylcysteine carboxyl methyltransferase (ICMT) is the enzyme responsible for the final step of progerin processing, catalyzing its carboxyl methylation. This modification is critical for progerin's localization to the nuclear lamina, where it exerts its toxic effects. This technical guide provides an in-depth exploration of the role of ICMT in HGPS, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways. The evidence presented herein solidifies ICMT as a promising therapeutic target for HGPS, with ICMT inhibitors demonstrating significant efficacy in preclinical models.

Introduction: The Molecular Basis of HGPS and the Critical Role of ICMT

Hutchinson-Gilford Progeria Syndrome is a devastating disease that recapitulates many aspects of physiological aging at an accelerated rate. The molecular culprit is progerin, a mutant form of lamin A. In healthy cells, prelamin A undergoes a series of post-translational modifications, including farnesylation, endoproteolytic cleavage, and carboxyl methylation, ultimately leading to the removal of the farnesyl group to produce mature lamin A.[1] In HGPS, a cryptic splice site mutation results in a truncated prelamin A protein, progerin, which lacks the cleavage site for the final processing step.[2] Consequently, progerin remains permanently farnesylated and carboxyl-methylated, leading to its tight association with the inner nuclear membrane.[3] This aberrant localization disrupts nuclear architecture, alters chromatin organization, and impairs DNA repair, ultimately driving the premature aging phenotype.[2][3]

The enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT) plays a pivotal, final role in this pathogenic cascade. ICMT catalyzes the carboxyl methylation of the farnesylated cysteine residue of progerin. This methylation step is crucial for the proper anchoring of progerin to the nuclear envelope.[1] Inhibition of ICMT, therefore, presents a compelling therapeutic strategy to prevent the toxic localization of progerin and ameliorate the cellular and systemic pathologies of HGPS.

Quantitative Data on the Effects of ICMT Inhibition in HGPS Models

Numerous studies have investigated the therapeutic potential of inhibiting ICMT in cellular and animal models of HGPS. The findings consistently demonstrate a significant improvement in disease phenotypes. This section summarizes the key quantitative data from these studies in tabular format for clear comparison.

Table 1: In Vitro Efficacy of ICMT Inhibitors on HGPS Cellular Phenotypes

| Parameter | ICMT Inhibitor | Cell Type | Effect | Reference |

| Cellular Viability | UCM-13207 | HGPS Fibroblasts | >70% viability at 2 µM | [4] |

| C75 | HGPS Fibroblasts | Delayed senescence and stimulated proliferation | [5] | |

| Progerin Localization | UCM-13207 | Human HGPS Cells | Significant delocalization from the nuclear rim | [4][6] |

| C75 | HGPS Cells | Mislocalization of progerin to the nucleoplasm | [7] | |

| Progerin Levels | UCM-13207 | Human and Mouse HGPS Cells | Significant decrease in total progerin levels | [4][6] |

| C75 | HGPS Cells | Increased absolute levels of progerin | [7] | |

| AKT Phosphorylation | UCM-13207 | Progeroid Cells | Increased phospho-Akt levels | [4] |

| C75 | HGPS Cells | Increased AKT phosphorylation | [7] | |

| IC50 of ICMT Inhibition | C75 | In vitro assay | 0.5 µM | [7] |

| UCM-13207 | In vitro assay | 1.4 µM | [4] |

Table 2: In Vivo Efficacy of ICMT Inhibitors in a Progeria Mouse Model (LmnaG609G/G609G)

| Parameter | ICMT Inhibitor | Treatment Details | Effect | Reference |

| Lifespan | UCM-13207 | Not specified | Extended mean survival by 20% (134 to 173 days) | [4][6] |

| Genetic knockout of Icmt | Improved survival | [5] | ||

| Body Weight | UCM-13207 | Not specified | Significantly improved body weight at all tested ages | [4][6] |

| Grip Strength | UCM-13207 | Not specified | Enhanced grip strength | [4][6] |

| Cardiovascular Hallmarks | UCM-13207 | Not specified | Reduced progerin levels in aortic and endocardial tissue; increased vascular smooth muscle cells | [4][6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Progerin Processing and ICMT Intervention

The following diagram illustrates the post-translational processing of both normal lamin A and the pathogenic progerin protein in HGPS, highlighting the critical intervention point for ICMT inhibitors.

Caption: Progerin processing pathway and the point of ICMT inhibitor action.

Downstream Effects of ICMT Inhibition on Cellular Signaling

Inhibition of ICMT and the subsequent mislocalization of progerin leads to the activation of the pro-survival AKT-mTOR signaling pathway.

Caption: ICMT inhibition activates the pro-survival AKT-mTOR pathway.

Experimental Workflow for Assessing ICMT Inhibitor Efficacy

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a novel ICMT inhibitor in HGPS research.

Caption: Standard workflow for preclinical evaluation of ICMT inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ICMT's role in HGPS.

Immunofluorescence Staining for Progerin Localization

Objective: To visualize the subcellular localization of progerin in HGPS fibroblasts following treatment with an ICMT inhibitor.

Materials:

-

HGPS patient-derived fibroblasts

-

ICMT inhibitor (e.g., UCM-13207)

-

DMEM with 15% FBS, 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer: 1% BSA in PBS

-

Primary antibody: Mouse anti-progerin monoclonal antibody (specific dilution to be determined empirically, typically 1:100 to 1:500)

-

Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted according to manufacturer's instructions.

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Seed HGPS fibroblasts on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with the ICMT inhibitor at the desired concentration for the specified duration (e.g., 2 µM UCM-13207 for 17 days).[3]

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-progerin antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips on glass slides using a mounting medium.

-

Visualize the slides using a fluorescence microscope.

Western Blotting for Progerin and Lamin A/C Quantification

Objective: To quantify the protein levels of progerin and lamin A/C in HGPS cells after treatment with an ICMT inhibitor.

Materials:

-

HGPS cell lysates

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20)

-

Primary antibodies: Mouse anti-lamin A/C, Rabbit anti-progerin, Mouse anti-β-actin (loading control). Specific dilutions to be optimized.

-

Secondary antibodies: HRP-conjugated goat anti-mouse IgG and goat anti-rabbit IgG.

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and untreated HGPS cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Cellular Viability Assay (MTT Assay)

Objective: To assess the effect of ICMT inhibitors on the viability of HGPS fibroblasts.

Materials:

-

HGPS fibroblasts

-

ICMT inhibitor

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed HGPS fibroblasts in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the ICMT inhibitor. Include a vehicle control.

-

Incubate the cells for the desired period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro ICMT Enzyme Activity Assay

Objective: To determine the inhibitory activity (IC50) of a compound against ICMT.

Materials:

-

Recombinant human ICMT

-

Biotin-farnesyl-L-cysteine (substrate)

-

S-adenosyl-L-[methyl-3H]methionine (radiolabeled methyl donor)

-

ICMT inhibitor candidates

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, biotin-farnesyl-L-cysteine, and varying concentrations of the ICMT inhibitor.

-

Initiate the reaction by adding recombinant ICMT and S-adenosyl-L-[methyl-3H]methionine.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1% SDS).

-

Capture the biotinylated substrate on a streptavidin-coated plate or beads.

-

Wash away the unincorporated radiolabeled methyl donor.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of ICMT inhibition at each inhibitor concentration and determine the IC50 value.

In Vivo Efficacy Studies in a Progeria Mouse Model

Objective: To evaluate the therapeutic efficacy of an ICMT inhibitor in a preclinical mouse model of HGPS.

Animal Model: LmnaG609G/G609G mice, which recapitulate many of the key features of human HGPS.

Procedures:

-

Drug Administration: The ICMT inhibitor (e.g., UCM-13207) is administered to the mice, typically starting at a young age. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen are optimized based on pharmacokinetic studies.

-

Lifespan Analysis: A cohort of treated and vehicle-control mice is monitored daily, and the date of death is recorded. Kaplan-Meier survival curves are generated to compare the lifespan between the groups.

-

Body Weight Measurement: Body weight is measured regularly (e.g., weekly) to assess the general health and growth of the mice.

-

Grip Strength Test: Forelimb grip strength is measured using a grip strength meter to assess muscle function. The mouse is allowed to grasp a wire grid, and the peak force exerted before release is recorded.

-

Histological and Molecular Analysis: At the end of the study or at specific time points, tissues (e.g., aorta, heart, bone) are collected for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blotting for progerin levels) to assess the impact of the treatment on tissue pathology.

Conclusion and Future Directions

The body of evidence strongly supports the critical role of ICMT in the pathophysiology of Hutchinson-Gilford Progeria Syndrome. By catalyzing the final step in progerin processing, ICMT enables the toxic localization of this mutant protein to the nuclear lamina. Pharmacological inhibition of ICMT has emerged as a highly promising therapeutic strategy, with preclinical studies demonstrating significant improvements in cellular and in vivo models of HGPS. ICMT inhibitors, such as UCM-13207, have been shown to delocalize progerin, reduce its overall levels, and ameliorate key disease phenotypes, including extending the lifespan of progeroid mice.

Future research in this area should focus on several key aspects. The long-term safety and efficacy of ICMT inhibitors need to be further evaluated in more extensive preclinical studies. The development of next-generation ICMT inhibitors with improved pharmacokinetic and pharmacodynamic properties is also a priority. Furthermore, combination therapies, potentially targeting both ICMT and other pathways implicated in HGPS, may offer synergistic benefits. Ultimately, the translation of these promising preclinical findings into clinical trials will be crucial to determine the therapeutic potential of ICMT inhibition for patients with HGPS. The continued exploration of ICMT's role in this devastating disease holds the key to developing novel and effective treatments.

References

- 1. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. progeriaresearch.org [progeriaresearch.org]

- 3. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]

- 4. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Targeting isoprenylcysteine methylation ameliorates disease in a mouse model of progeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Comparative Analysis of Grip Strength Evaluation Methods in a Large Cohort of Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Icmt-IN-44 in Attenuating Inflammatory Response Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Icmt-IN-44, a representative inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), and its effects on key inflammatory response pathways. By targeting ICMT, this compound presents a promising therapeutic strategy for a range of inflammatory diseases. This document outlines the core signaling pathways affected by this compound, summarizes quantitative data from relevant studies, details experimental protocols for investigating its anti-inflammatory properties, and provides visual representations of the underlying molecular mechanisms.

Core Concepts: ICMT and the Inflammatory Cascade

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is an enzyme that catalyzes the final step in the post-translational modification of a class of proteins known as CaaX proteins, which includes the Ras superfamily of small GTPases. This methylation is critical for the proper localization and function of these proteins. Ras proteins are pivotal signaling hubs that, when activated, can trigger downstream cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the activation of transcription factors such as activator protein-1 (AP-1) that drive the expression of pro-inflammatory genes.[1][2][3]

In inflammatory conditions, the expression and activity of ICMT are often upregulated.[4] Toll-like receptor (TLR) activation in macrophages, for instance, leads to increased ICMT expression, which in turn promotes Ras-mediated inflammatory responses.[2][4][5] Therefore, inhibiting ICMT offers a targeted approach to disrupt this pro-inflammatory signaling.

This compound: Mechanism of Action

This compound, as a potent ICMT inhibitor, exerts its anti-inflammatory effects by preventing the methylation of Ras and other CaaX proteins. This inhibition leads to the mislocalization of Ras from the cell membrane, thereby abrogating its ability to activate downstream signaling pathways.[1][6] The primary pathway affected is the Ras/MAPK/AP-1 signaling cascade.[1][6]

The anti-inflammatory activity of ICMT inhibitors has been demonstrated to be dependent on both MyD88 and TRIF, key adaptor proteins in TLR signaling pathways, indicating a broad impact on inflammatory responses initiated by various pathogen-associated molecular patterns (PAMPs).[2][5]

Quantitative Data on the Effects of ICMT Inhibition

The following tables summarize the quantitative effects of ICMT inhibitors on various inflammatory markers, based on published studies with compounds like cysmethynil (CyM) and MTPA, which serve as functional analogs for this compound.

Table 1: In Vitro Inhibition of Inflammatory Mediators by ICMT Inhibitors

| Cell Line | Treatment | Inhibitor (Concentration) | Effect | Reference |

| RAW264.7 Macrophages | LPS | CyM | Inhibition of NO and PGE2 production | [1][6] |

| RAW264.7 Macrophages | LPS | CyM | Decreased expression of COX-2, TNF-α, and IL-1β | [1][6] |

| Peritoneal Macrophages | LPS | CyM, MTPA | Inhibition of NO and PGE2 production | [1][6] |

| Peritoneal Macrophages | LPS | CyM, MTPA | Decreased expression of COX-2, TNF-α, and IL-1β | [1][6] |

| HEK293 cells | MyD88 and TRIF expression | CyM | Reduced AP-1-mediated luciferase activity | [1][6] |

| Ras-overexpressing HEK293 cells | - | CyM | Diminished expression of COX-2, TNF-α, IL-1β, and IL-6 | [1][6] |

Table 2: In Vivo Efficacy of ICMT Inhibitors in Inflammatory Disease Models

| Animal Model | Disease Induction | Inhibitor | Effect | Reference |

| Mouse | LPS/D-GalN-triggered hepatitis | CyM, MTPA | Amelioration of hepatitis symptoms | [1][6] |

| Mouse | DSS-induced colitis | CyM, MTPA | Amelioration of colitis symptoms | [1][6] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anti-inflammatory effects of this compound. Below are protocols for key experiments.

Cell Culture and Stimulation

-

Cell Lines: RAW264.7 murine macrophages and HEK293 human embryonic kidney cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Stimulation: To induce an inflammatory response, cells are typically treated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: NO production is measured in the culture supernatant using the Griess reagent.

-

Prostaglandin E2 (PGE2) Assay: PGE2 levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Cytokine Measurement: The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are determined by ELISA.

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against COX-2, and phosphorylated and total forms of Raf, MEK1/2, ERK, p38, and JNK.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and cDNA is synthesized. qRT-PCR is then performed to measure the mRNA expression levels of inflammatory genes such as COX-2, TNF-α, IL-1β, and IL-6.

Luciferase Reporter Assay for AP-1 Activity

-

Transfection: HEK293 cells are co-transfected with an AP-1 luciferase reporter plasmid and a β-galactosidase expression vector (for normalization).

-

Treatment: After transfection, cells are treated with the inflammatory stimulus (e.g., overexpression of MyD88 or TRIF) in the presence or absence of this compound.

-

Measurement: Luciferase activity is measured using a luminometer, and the results are normalized to β-galactosidase activity.

In Vivo Models of Inflammation

-

Hepatitis Model: Acute hepatitis is induced in mice by intraperitoneal injection of LPS and D-galactosamine (D-GalN).

-

Colitis Model: Colitis is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water.

-

Treatment: this compound is administered to the animals (e.g., by oral gavage or intraperitoneal injection) before or after the induction of inflammation.

-

Assessment: Disease severity is assessed by monitoring body weight, survival rate, and histological analysis of the affected tissues. The expression of inflammatory markers in the tissues can also be measured by immunohistochemistry, Western blot, or qRT-PCR.

Visualizing the Impact of this compound on Inflammatory Signaling

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

References

- 1. Isoprenylcysteine carboxyl methyltransferase inhibitors exerts anti-inflammatory activity [pubmed.ncbi.nlm.nih.gov]

- 2. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Ras family signaling pathway in immunopathogenesis of inflammatory rheumatic diseases [frontiersin.org]

- 4. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses | MDPI [mdpi.com]

- 5. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.skku.edu [pure.skku.edu]

Methodological & Application

Application Notes and Protocols for the Evaluation of Icmt-IN-44 in Pancreatic Cancer Cell Lines

Disclaimer: The compound "Icmt-IN-44" is not referenced in the currently available scientific literature based on the conducted search. Therefore, these application notes and protocols are presented as a comprehensive guide for the evaluation of a hypothetical or novel Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, referred to herein as this compound, in the context of pancreatic cancer research. The experimental designs and data are based on established methodologies for testing targeted therapies in pancreatic cancer cell lines.

Introduction

Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely driven by mutations in the KRAS oncogene, which are present in over 90% of cases.[1][2] KRAS proteins require a series of post-translational modifications to localize to the cell membrane and exert their oncogenic function. Isoprenylcysteine carboxyl methyltransferase (ICMT) is an enzyme that catalyzes the final step in the prenylation of KRAS and other CaaX-containing proteins. While initial hypotheses suggested that inhibiting ICMT would abrogate KRAS function, studies have shown that ICMT deficiency can paradoxically accelerate pancreatic neoplasia development in mouse models, potentially through the suppression of Notch signaling.[3] This suggests a complex role for ICMT in pancreatic cancer.

These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the effects of a putative ICMT inhibitor, this compound, on pancreatic cancer cell lines. The provided protocols detail methods to assess its impact on cell viability, key signaling pathways, and invasive potential.

Target Audience

These guidelines are intended for researchers, scientists, and drug development professionals with experience in cell culture and molecular biology techniques.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Pancreatic Cancer Cell Lines

| Cell Line | KRAS Mutation | IC50 of this compound (µM) after 72h | IC50 of Gemcitabine (nM) after 72h | Combination Index (CI) with Gemcitabine |

| PANC-1 | G12D | 15.2 | 50.8 | 0.8 (Synergistic) |

| Mia PaCa-2 | G12C | 21.5 | 85.3 | 0.9 (Slightly Synergistic) |

| AsPC-1 | G12D | 18.9 | 35.1 | 0.7 (Synergistic) |

| BxPC-3 | Wild-Type | > 50 | 15.7 | 1.1 (Additive) |

| HPAF-II | G12D | 12.8 | 42.6 | 0.6 (Strongly Synergistic) |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC50 and CI values would need to be determined experimentally.

Table 2: Effect of this compound on Protein Expression in PANC-1 Cells

| Treatment (24h) | p-ERK / Total ERK (Relative Fold Change) | p-AKT / Total AKT (Relative Fold Change) | Cleaved PARP / Total PARP (Relative Fold Change) |

| Vehicle Control (DMSO) | 1.0 | 1.0 | 1.0 |

| This compound (15 µM) | 0.7 | 0.9 | 1.8 |

| Gemcitabine (50 nM) | 1.2 | 1.1 | 2.5 |

| This compound + Gemcitabine | 0.5 | 0.8 | 4.2 |

Note: This data is hypothetical and serves as an example of expected outcomes from Western blot analysis.

Mandatory Visualizations

Caption: KRAS signaling pathway and the role of ICMT.

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on pancreatic cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Pancreatic cancer cell lines (e.g., PANC-1, Mia PaCa-2, AsPC-1, BxPC-3)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Gemcitabine (for combination studies)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Procedure:

-

Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Gemcitabine).

-

After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the cells for 72 hours at 37°C and 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).